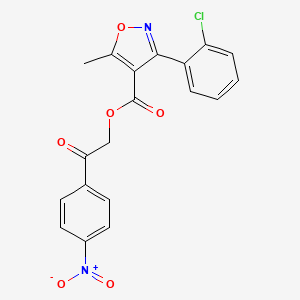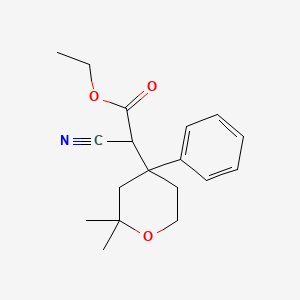![molecular formula C17H24N2O2 B5216833 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine, also known as PBCM, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. PBCM is a morpholine derivative that has a piperidine ring attached to a benzyl group, making it a unique and versatile molecule with various applications.
Wirkmechanismus
The mechanism of action of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is not fully understood, but it is believed to act on various molecular targets such as enzymes, receptors, and ion channels. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its versatility as a molecule, which allows it to be used in various fields of scientific research. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. One limitation of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine. One direction is the development of more efficient synthesis methods that can produce 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine in larger quantities. Another direction is the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's potential as a therapeutic agent for other diseases such as multiple sclerosis and Huntington's disease. Additionally, the study of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its molecular targets could lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine is a unique and versatile molecule that has shown promising results in the field of scientific research. Its potential as a therapeutic agent for various diseases makes it an important molecule to study. While there are still many questions to be answered about 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine's mechanism of action and its potential as a therapeutic agent, the future looks bright for this promising molecule.
Synthesemethoden
The synthesis of 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine involves the reaction of morpholine with 4-(1-piperidinylcarbonyl)benzyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has been studied for its potential as a therapeutic agent in various fields of scientific research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 4-[4-(1-piperidinylcarbonyl)benzyl]morpholine has also been studied for its potential as a neuroprotective agent and as an anti-inflammatory drug.
Eigenschaften
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(19-8-2-1-3-9-19)16-6-4-15(5-7-16)14-18-10-12-21-13-11-18/h4-7H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCLCZVANDDMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-ylmethyl-phenyl)-piperidin-1-yl-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)


![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)


![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)